molecular formula C8H9BrFNO B2453885 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide CAS No. 353506-03-3

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide

Cat. No.: B2453885
CAS No.: 353506-03-3
M. Wt: 234.068
InChI Key: SDBWPQMLZZICAL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H8FNO·HBr It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide typically involves the reaction of 4-fluoroacetophenone with ammonia and a brominating agent. One common method includes dissolving 4-fluoroacetophenone in an organic solvent such as ethanol, followed by the addition of ammonia and a brominating agent like hydrobromic acid. The reaction mixture is then stirred at a specific temperature for a certain period, after which the product is isolated and purified through crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorophenyl)ethan-1-one
  • 2-Amino-1-(4-chlorophenyl)ethan-1-one
  • 2-Amino-1-(4-bromophenyl)ethan-1-one

Uniqueness

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBWPQMLZZICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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